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Compound of Interest

Compound Name: 4-Amino-7-bromoquinoline

Cat. No.: B1270905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-7-bromoquinoline, a

heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This

document details its chemical and physical properties, safety information, synthetic

methodologies, and key biological activities, with a focus on its potential therapeutic

applications.

Chemical and Physical Properties
4-Amino-7-bromoquinoline, with the CAS number 65340-74-1, is a solid, aromatic

compound.[1] Its core structure is a quinoline ring system substituted with an amino group at

the 4-position and a bromine atom at the 7-position.

Table 1: Chemical Identifiers and Properties
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Property Value Source

CAS Number 65340-74-1 [1]

Molecular Formula C₉H₇BrN₂ [1]

Molecular Weight 223.07 g/mol [1]

IUPAC Name 7-bromoquinolin-4-amine [1]

Synonyms
4-Amino-7-bromoquinoline, 7-

Bromo-quinolin-4-ylamine
[1]

Appearance Solid

Predicted Boiling Point 388.7 ± 27.0 °C

Topological Polar Surface Area 38.9 Å² [1]

Table 2: Safety Information

Hazard Statement Code Description Source

Harmful if swallowed H302
Indicates acute oral

toxicity.
[1]

Causes skin irritation H315

May cause redness,

itching, or

inflammation of the

skin upon contact.

[1]

May cause respiratory

irritation
H335

Inhalation may lead to

irritation of the

respiratory tract.

[1]

Synthesis and Experimental Protocols
The synthesis of 4-Amino-7-bromoquinoline typically involves a multi-step process. A

common strategy is the construction of the substituted quinoline core followed by the

introduction of the amino group. While a specific detailed protocol for 4-Amino-7-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline
https://www.benchchem.com/product/b1270905?utm_src=pdf-body
https://www.benchchem.com/product/b1270905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bromoquinoline is not readily available in the searched literature, a general and plausible

synthetic approach can be derived from established methods for analogous compounds.

A key intermediate for this synthesis is 7-bromo-4-chloroquinoline. This can be synthesized

from 3-bromoaniline through a Gould-Jacobs reaction to form 7-bromo-4-hydroxyquinoline,

followed by chlorination. The final step involves a nucleophilic aromatic substitution (SNAr)

reaction where the chloro group at the 4-position is displaced by an amino group.

General Experimental Protocol (Adapted from related
syntheses):
Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C

for 1-2 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the ethanol formed is removed under reduced pressure.

The crude intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) at

approximately 240-260°C for 30-60 minutes to effect cyclization.

After cooling, a hydrocarbon solvent is added to precipitate the product, which is then

filtered, washed, and dried.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

7-Bromo-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride

(POCl₃).

The mixture is heated to reflux (around 110°C) for 2-4 hours.

The reaction is monitored by TLC.

After completion, the reaction mixture is cautiously poured onto crushed ice with vigorous

stirring to precipitate the product.
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The solid is filtered, washed with water, and dried.

Step 3: Synthesis of 4-Amino-7-bromoquinoline

7-Bromo-4-chloroquinoline is dissolved in a suitable solvent (e.g., ethanol, NMP).

An excess of an ammonia source (e.g., aqueous ammonia, formamide with a catalyst) is

added.

The mixture is heated in a sealed vessel at elevated temperatures (e.g., 120-150°C) for

several hours.

The reaction progress is monitored by TLC.

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or

extraction after solvent removal.

Purification is typically achieved by recrystallization or column chromatography.

General Synthetic Workflow
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Caption: General synthetic pathway for 4-Amino-7-bromoquinoline.

Biological Activities and Mechanisms of Action
Derivatives of 4-aminoquinoline are a well-established class of compounds with a broad range

of biological activities, most notably as antimalarial agents. More recently, they have been
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investigated for their potential in treating neurodegenerative diseases and cancer.

Antimalarial Activity
The primary mechanism of action of 4-aminoquinolines, such as chloroquine, against the

malaria parasite Plasmodium falciparum involves the disruption of hemoglobin digestion in the

parasite's food vacuole.[2]

The parasite digests host hemoglobin, releasing toxic heme as a byproduct.

To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals.[2]

4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the

parasite.[3]

Once protonated, they are trapped and concentrated.

These compounds then bind to heme, preventing its polymerization into hemozoin.[3][4]

The buildup of free heme leads to oxidative stress and damage to the parasite's membranes,

ultimately causing its death.[3]

Activity in Neurodegenerative Diseases
Recent studies have identified 4-aminoquinoline derivatives as agonists of the orphan nuclear

receptor Nurr1 (NR4A2).[5] This transcription factor is crucial for the development,

maintenance, and survival of dopaminergic neurons, which are progressively lost in

Parkinson's disease.

Compounds with a 4-aminoquinoline scaffold have been shown to directly bind to the ligand-

binding domain of NR4A2.[6]

This binding activates NR4A2, leading to the increased expression of genes involved in

dopamine synthesis and neuroprotection.[7]

In microglia, the activation of NR4A2 can suppress the expression of pro-inflammatory

genes, thereby reducing neuroinflammation, a key factor in the pathology of Parkinson's

disease.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://trinityssr.wordpress.com/wp-content/uploads/2016/06/4th-chem.pdf
https://trinityssr.wordpress.com/wp-content/uploads/2016/06/4th-chem.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/4-Aminoquinoline/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/4-Aminoquinoline/
https://pubmed.ncbi.nlm.nih.gov/22649514/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/4-Aminoquinoline/
https://www.medchemexpress.com/Targets/nuclear-hormone-receptor-4a/nurr1-nr4a2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8006468/
https://www.mdpi.com/1422-0067/26/18/9162
https://en.wikipedia.org/wiki/Nuclear_receptor_4A2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimalarial Mechanism of Action NR4A2 Signaling Pathway Activation

Hemoglobin

Heme

Parasite Digestion

Hemozoin

Polymerization

Parasite Death

Toxicity

4-Aminoquinoline

Binding

4-Aminoquinoline

NR4A2 (Nurr1)

Agonist Binding

Neuroprotective Gene
Expression

Activation

Suppression of
Neuroinflammation

Activation

Click to download full resolution via product page

Caption: Simplified mechanisms of action of 4-aminoquinolines.

Applications in Research and Drug Development
4-Amino-7-bromoquinoline serves as a valuable scaffold and building block in medicinal

chemistry for the development of novel therapeutic agents.

Antimalarial Drug Discovery: The 7-bromo substitution can be used as a handle for further

chemical modifications (e.g., through cross-coupling reactions) to generate libraries of new

4-aminoquinoline derivatives with potentially improved activity against drug-resistant malaria

strains.

Neuroprotective Agents: It is a key starting material for the synthesis of novel NR4A2

agonists for the potential treatment of Parkinson's disease and other neurodegenerative

disorders.

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors, and 4-
Amino-7-bromoquinoline can be utilized in the design and synthesis of new compounds

targeting various kinases involved in cancer and other diseases.
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Chemical Probes: The fluorescent properties of the quinoline scaffold make it a candidate for

the development of chemical probes to study biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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